molecular formula C4H5BrN4 B1303637 5-Bromopyrazine-2,3-diamine CAS No. 89123-58-0

5-Bromopyrazine-2,3-diamine

Cat. No.: B1303637
CAS No.: 89123-58-0
M. Wt: 189.01 g/mol
InChI Key: CPYAUFLEMLTQAA-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2,3-diamine (CAS: 89123-58-0) is a halogenated pyrazine derivative characterized by a bromine substituent at the 5-position and amino groups at the 2- and 3-positions of the pyrazine ring. Its molecular formula is C₄H₅BrN₄, with a molar mass of 189.01 g/mol and a melting point of 212–216°C (dec.) . The compound exhibits a planar pyrazine core stabilized by π–π stacking interactions and hydrogen bonding, as observed in related bromopyrazine structures .

Its reactivity stems from the electron-withdrawing bromine atom, which enhances electrophilic substitution at adjacent positions, and the diamine groups, which participate in cyclocondensation reactions to form fused heterocycles .

Properties

IUPAC Name

5-bromopyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYAUFLEMLTQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378131
Record name 5-bromopyrazine-2,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-58-0
Record name 5-bromopyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diamino-5-bromopyrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopyrazine-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-nitro-5-bromopyrazine using stannous chloride . Another method includes the reaction of this compound with triethyl orthoformate under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Stannous chloride is frequently used as a reducing agent.

    Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

5-Bromopyrazine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

5-Chloropyrazine-2,3-diamine (CAS: 1259479-81-6)

  • Structure : Chlorine replaces bromine at the 5-position.
  • Properties : Molecular formula C₄H₅ClN₄ , molar mass 144.56 g/mol.
  • Reactivity : The weaker electron-withdrawing effect of chlorine compared to bromine reduces electrophilic activation, leading to slower substitution kinetics .
  • Applications : Used in synthesizing chlorinated imidazo[1,2-a]pyrazines, which are less lipophilic than brominated analogs but exhibit comparable antimicrobial activity .

2-Amino-3,5-dibromopyrazine (CAS: 957230-70-5)

  • Structure: Bromine atoms at the 3- and 5-positions; amino group at the 2-position.
  • Reactivity: Dual bromine substituents increase steric hindrance, limiting cross-coupling reactions. However, the amino group facilitates regioselective functionalization .
  • Applications : Intermediate in synthesizing polybrominated heterocycles for high-energy density materials (HEDCs) .

Table 1: Halogenated Diaminopyrazines

Compound Molecular Formula Molar Mass (g/mol) Key Reactivity Features
5-Bromopyrazine-2,3-diamine C₄H₅BrN₄ 189.01 Bromine enhances electrophilicity
5-Chloropyrazine-2,3-diamine C₄H₅ClN₄ 144.56 Lower lipophilicity vs. Br analogs
2-Amino-3,5-dibromopyrazine C₄H₃Br₂N₃ 244.87 Steric hindrance limits coupling

Methyl-Substituted Derivatives

6-Bromo-N²-methylpyrazine-2,3-diamine (CAS: 55635-63-7)

  • Structure : Methyl group at the N²-position; bromine at the 6-position.
  • Properties : Molecular formula C₅H₇BrN₄ , molar mass 203.04 g/mol.
  • Reactivity : Methylation reduces hydrogen-bonding capacity, altering solubility and crystallization behavior .
  • Applications: Used in kinase inhibitor development due to improved metabolic stability compared to non-methylated analogs .

Fused Heterocyclic Analogs

Benzo[g]quinoxaline Derivatives

  • Structure : Fused benzene and pyrazine rings.
  • Comparison: Benzo[g]quinoxalines lack the diamine functionality but exhibit extended π-conjugation, enhancing intercalation with DNA. This property is exploited in anticancer agents targeting topoisomerase II .

Pyrazino[2,3-e][1,2,3,4]tetrazine Derivatives

  • Structure : Tetrazine fused with pyrazine.
  • Properties : High nitrogen content (≥70%) contributes to explosive performance in HEDCs.
  • Applications : Superior detonation velocity (9,500 m/s) compared to bromopyrazine derivatives, which are more suited for pharmaceuticals .

Table 2: Fused Heterocycles vs. This compound

Compound Nitrogen Content (%) Key Application Advantage Over 5-Bromopyrazine
Benzo[g]quinoxaline 18.4 Anticancer agents DNA intercalation capability
Pyrazino-tetrazine 71.2 High-energy materials Higher detonation performance

Research Findings and Trends

  • Pharmaceutical Synthesis : this compound is preferred over chlorinated analogs in palladium-catalyzed cross-coupling reactions due to bromine’s superior leaving-group ability .
  • Material Science: Dibrominated pyrazines (e.g., 2-Amino-3,5-dibromopyrazine) are gaining attention in HEDCs but require stabilization to mitigate sensitivity .
  • Market Trends : Global production of this compound is projected to grow at a CAGR of 6.2% (2025–2030), driven by demand for kinase inhibitors .

Biological Activity

5-Bromopyrazine-2,3-diamine (CAS No. 89123-58-0) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a precursor in the synthesis of various bioactive compounds. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C4H5BrN4
  • Molecular Weight : 189.01 g/mol
  • Melting Point : 212-216 °C (decomposes) .

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in pharmacological research. Its structural properties allow it to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that 5-bromopyrazine derivatives can exhibit antimicrobial properties. A study highlighted that certain brominated pyrazines show activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve interference with microbial metabolism and cellular processes .

Kinase Inhibition

A significant aspect of the biological activity of this compound is its potential as an inhibitor of specific kinases. Notably, it has been tested against several human kinases, including thymidylate monophosphate kinase, which is considered a target for antibacterial agents. However, the compound showed low activity against these kinases, indicating that while it may have some inhibitory effects, it might not be potent enough for therapeutic applications in this area .

Case Studies and Experimental Data

  • Synthesis and Characterization :
    • The synthesis of this compound can be achieved through various methods, including the bromination of pyrazine derivatives followed by amination processes. The purity and yield of synthesized compounds are critical for assessing their biological activity .
  • Biological Testing :
    • In vitro studies have demonstrated the compound's effect on bacterial growth inhibition. For instance, derivatives of 5-bromopyrazine were tested against strains of Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at specific concentrations .
  • Pharmacological Studies :
    • Pharmacological evaluations have focused on the compound's safety profile and toxicity levels. Preliminary studies suggest that while it exhibits some antimicrobial properties, further investigation into its pharmacokinetics and long-term effects is necessary to determine its viability as a drug candidate .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityKinase InhibitionSynthesis Method
This compoundModerateLowBromination + Amination
2-Amino-5-bromopyridineHighModerateDirect Amination
2,3-DiaminopyridineLowHighNitration + Reduction

Q & A

Q. Table 1: Synthetic Protocols Comparison

MethodCatalystSolventYield (%)Purity (%)Reference
Bromination of diamineNH₄HF₂MeOH-H₂O8592
Direct couplingPd(PPh₃)₄THF7888

Basic: How does this compound participate in multicomponent reactions for heterocyclic scaffold generation?

Methodological Answer:
The compound serves as a bifunctional building block in Groebke-Blackburn-Bienaymé (GBB) reactions. Its two amino groups react with aldehydes and isocyanides to form imidazo[1,2-a]pyrazines, mimicking adenine derivatives. For example:

  • Reaction Protocol : this compound (1 eq), benzaldehyde (1 eq), and tert-butyl isocyanide (1 eq) in ethanol at 60°C for 12 hours yield imidazo[1,2-a]pyrazines with 70–85% efficiency .
  • Key Advantage : The bromine atom enhances electronic diversity, enabling downstream functionalization (e.g., Suzuki coupling).

Advanced: What challenges arise in regioselective functionalization of this compound, and how are they addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. The bromine atom at position 5 deactivates the pyrazine ring, directing electrophiles to the less hindered C-6 position. Computational studies (DFT) reveal that transition-state stabilization via NH₄HF₂ catalysis lowers activation energy for selective amination .
Experimental Strategy :

  • Use low-temperature kinetics (0–5°C) to control reaction pathways.
  • Employ protecting groups (e.g., Boc) on one amine to direct reactivity.

Q. Table 2: Regioselectivity in Derivative Synthesis

SubstrateReaction TypeMajor Product (Position)Yield (%)Reference
This compoundAminationC-6 substituted78
This compoundAlkylationC-2 modified65

Advanced: How is computational modeling (e.g., DFT) applied to predict reactivity and optimize synthesis?

Methodological Answer:
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) and Fukui indices to predict nucleophilic/electrophilic sites. For this compound:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • Fukui Analysis : C-6 exhibits highest nucleophilicity (f⁻ = 0.12), aligning with experimental regioselectivity .
    Applications :
  • Optimize catalyst-substrate interactions (e.g., NH₄HF₂ coordination).
  • Predict byproduct formation in scale-up reactions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
The compound is harmful if inhaled or absorbed (LD₅₀ > 200 mg/kg in rats). Key protocols:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

Advanced: What role does this compound play in medicinal chemistry, particularly kinase inhibitor development?

Methodological Answer:
The scaffold is explored as a kinase-binding motif due to its planar aromatic structure and hydrogen-bonding capacity. Case Study:

  • JAK2 Inhibitors : Derivatives with this compound cores show IC₅₀ = 0.8–1.2 µM in enzymatic assays .
  • Structural Insights : X-ray crystallography reveals Br···π interactions with kinase hinge regions, enhancing binding affinity.

Basic: What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) arise from solvent polarity and pH. Resolution strategies:

  • Standardized Conditions : Use DMSO-d₆ or CDCl₃ with TMS.
  • 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
  • Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced: How does steric hindrance from the bromine atom influence coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The bromine atom at C-5 reduces steric accessibility at C-2 and C-3. Suzuki couplings require:

  • Bulky Ligands : XPhos or SPhos enhances Pd catalyst turnover.
  • Microwave Assistance : 100°C, 30 minutes for 80% conversion .
    Note : Sonogashira couplings are less efficient (<50% yield) due to competing dehalogenation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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